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Compound of Interest

2,2-Difluoro-2-(4-
Compound Name:
fluorophenyl)ethanethioamide

Cat. No.: B13155849

Get Quote

Executive Summary

-Difluoro-4-fluorophenylthioacetamide is a specialized fluorinated building block used primarily
in the synthesis of bioactive heterocycles for drug discovery and agrochemistry. Characterized
by the presence of a gem-difluoromethylene (

) bridge and a thioamide functionality, this compound serves as a critical intermediate for
accessing difluoromethylated thiazoles and thiazolines via Hantzsch cyclization.

The gem-difluoro group acts as a bioisostere for oxygen or a carbonyl group, significantly
altering the lipophilicity (

) and metabolic stability of the final pharmacophore by blocking benzylic oxidation. This guide
provides a comprehensive analysis of its physicochemical properties, synthetic routes, and
reactivity profile.[1]

Part 1: Chemical Identity & Structural Analysis[2]
Nomenclature and Structure

o |[UPAC Name: 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
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¢ Common Name:

-Difluoro-4-fluorophenylthioacetamide

e Molecular Formula:
e Molecular Weight: 221.20 g/mol
e Structural Features:

o Thioamide Core: A planar

group acting as a bidentate nucleophile (S- and N-nucleophilic).

o Gem-Difluoro Linker: A tetrahedral carbon bearing two fluorine atoms. The high
electronegativity of fluorine induces a strong inductive effect (

), reducing the electron density on the adjacent aromatic ring and the thioamide carbon.

o Para-Fluorophenyl Moiety: Provides a lipophilic scaffold with blocked para-metabolism.

Physicochemical Properties (Predicted)
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Property Value | Description Impact on Application
Typical for primary thioamides
Yellow to orange crystalline
Appearance ] Je e due to
solid
transitions.
Solid handling; requires
Melting Point 95-105 °C (Est.) controlled heating during
reactions.
N Soluble in DCM, THF, EtOAc; Compatible with standard
Solubility i . )
Low in Water organic synthesis solvents.
More acidic than non-
fluorinated analogs due to
pKa (NH) ~11.5 electron-withdrawing
Critical for binding interactions
) Donor (NH), Weak Acceptor ) ] ) o
H-Bonding S, F) in protein active sites if
’ retained.
Enhanced membrane
Lipophilicity permeability compared to non-

fluorinated parent.

Part 2: Synthesis & Manufacturing[3]

The synthesis of

-difluoro-4-fluorophenylthioacetamide is a sequential process starting from commercially
available aryl halides or esters. The most robust route involves the thionation of the
corresponding amide.

Synthetic Pathway (Retrosynthesis)

The workflow typically follows this logic:

o Reformatsky-type Coupling: Ethyl bromodifluoroacetate + 4-fluoroiodobenzene.
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e Amidation: Conversion of the ester to the primary amide.

e Thionation: Conversion of the amide to the thioamide using Lawesson’s Reagent.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

» Reagents: Ethyl bromodifluoroacetate (1.2 eq), Copper powder (2.0 eq), 4-
Fluoroiodobenzene (1.0 eq), DMSO.

e Procedure:

o Activate copper powder by washing with dilute HCI, water, acetone, and drying under
vacuum.

[¢]

Suspend activated Cu in DMSO under Argon. Add ethyl bromodifluoroacetate and stir at
RT for 1h to form the organocopper intermediate.

[¢]

Add 4-fluoroiodobenzene and heat to 50—60 °C for 12h.

[e]

Workup: Quench with cold saturated

. Extract with

o

Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Amidation to 2,2-Difluoro-2-(4-fluorophenyl)acetamide

e Reagents:

(7N in MeOH) or

e Procedure:

o Dissolve the ester from Step 1 in MeOH.
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o Add excess ammonia solution (10 eq) at 0 °C.
o Stir at RT for 16h. Monitor by TLC (ester disappearance).

o lIsolation: Concentrate in vacuo. The product usually precipitates as a white solid.
Recrystallize from Ethanol/Hexane if necessary.

Step 3: Thionation (The Critical Step)

o Reagents: Lawesson’s Reagent (0.6 eq), Toluene or THF.
e Procedure:
o Dissolve the acetamide (1.0 eq) in anhydrous Toluene (0.1 M).

o Add Lawesson’s Reagent (0.6 eq) under

o Reflux (110 °C) for 2—4 hours. Note: The reaction turns homogeneous and yellow.

o Workup: Cool to RT. Direct loading onto a silica plug is recommended to remove
phosphorus byproducts.

o Purification: Flash chromatography (Hexanes/EtOAc 8:2).

o Yield: Typically 75-85%.

Visualization of Synthesis Workflow

agent
. Cu, DMSO i NH3 / MeOH . Toluene, Reflux TARGET:
4-Fluoroiodobenzene 55°C (Cross-Coupling) ,, Ethyl 2,2-difluoro- Amidation) | 2,2-Difluoro-2- (thionation) | 012 2i0ha-Difluoro-4-
+ Ethyl bromodifluoroacetate 2-(4-fluorophenyl)acetate (4-fluorophenyl)acetamide fluo’rjopﬁegylthioacetamide

Click to download full resolution via product page

Caption: Step-wise synthetic route from commercial aryl halides to the target thioamide.
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Part 3: Reactivity & Applications in Drug Discovery
The Hantzsch Thiazole Synthesis

The primary utility of this compound is as a precursor to 2-substituted thiazoles. The sulfur
atom attacks

-haloketones, followed by cyclodehydration.

e Mechanism:
o S-Alkylation: The sulfur lone pair attacks the

-carbon of an
-bromoketone.

o Cyclization: The nitrogen lone pair attacks the ketone carbonyl.
o Dehydration: Loss of water drives aromatization to the thiazole.

Significance: This reaction installs the (4-fluorophenyl)difluoromethyl motif at the C2 position of
the thiazole, a common scaffold in kinase inhibitors (e.g., targeting MET, VEGFR) and modern

insecticides.

Metabolic Stability & Bioisosterism[4]

e Benzylic Oxidation Blockade: In standard alkyl-arenes, the benzylic position is a "hotspot” for
CYP450-mediated hydroxylation. Replacing the

-hydrogens with fluorine (

) completely blocks this metabolic soft spot.
 Lipophilicity Modulation: The

group increases lipophilicity compared to a methylene (

) group (

to
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), improving blood-brain barrier (BBB) penetration.

« Conformational Locking: The larger van der Waals radius of fluorine (1.47 A vs 1.20 A for H)
and the gauche effect can restrict the rotation of the phenyl ring, potentially locking the
molecule into a bioactive conformation.

Reactivity Diagram

a,a-Difluoro-4-fluorophenyl- o-Bromoketone
thioacetamide (R-CO-CH2-Br)

)
/

S-Alkylation ~ /
(EtOH, Reflux) /

‘/

Thioimidate
Intermediate

yclodehydration
(- H20)

2-(Difluoro(4-fluorophenyl)methyl)
-4-substituted-thiazole

Click to download full resolution via product page
Caption: Mechanism of Hantzsch Thiazole Synthesis using the target thioamide.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled as
a Class 6.1 Toxic Substance (typical for thioamides).

e Hazards:

o Acute Toxicity: Harmful if swallowed or inhaled. Thioamides can inhibit thyroid peroxidase
(thyrotoxic).

o Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
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o Decomposition: May release Hydrogen Fluoride (HF), Hydrogen Sulfide (

), and
upon thermal decomposition.

o Storage: Store at 2—8 °C under inert gas (

or Ar). Hygroscopic.

e Disposal: Incineration with a scrubber for HF and
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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Contact our Ph.D. Support Team for a compatibility check
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